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Abstract

TNI-97 is a novel, orally bioavailable, and highly selective inhibitor of histone deacetylase 6
(HDACS®6) that has demonstrated significant therapeutic potential, particularly in the context of
triple-negative breast cancer (TNBC).[1][2] Structurally, TNI-97 is characterized by a 5-
pyrazolyl-benzotriazole scaffold.[1][2] Its mechanism of action centers on the specific inhibition
of HDACS, a class lIb histone deacetylase predominantly located in the cytoplasm. This
targeted inhibition leads to the hyperacetylation of non-histone protein substrates of HDACS6,
most notably a-tubulin. A key consequence of TNI-97's activity is the induction of PANoptosis, a
recently identified form of programmed cell death, in cancer cells.[1][2] Preclinical studies have
shown that TNI-97 exhibits potent anti-tumor effects, both as a standalone therapy and in
combination with other chemotherapeutic agents like paclitaxel.[1][2]

Core Compound Data: TNI-97

While the precise IC50 values for TNI-97 against a full panel of HDAC isoforms are not publicly
available in the provided search results, the literature consistently describes it as a "highly
potent” and selective HDACSG inhibitor.[1][2] For context and comparison, the following table
presents representative quantitative data for other well-characterized, highly selective HDAC6
inhibitors. This data illustrates the typical potency and selectivity profile expected for a
compound like TNI-97.
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Selectiv
Compo ity for
und HDACG6 HDAC1 HDAC2 HDAC3 HDACS8 HDAC10 HDAC6
Class/N IC50 IC50 IC50 IC50 IC50 IC50 VS.
ame Class |
HDACs
Represe
ntative
>1000 >1000 >1000 >1000
Selective 1-10 nM Variable >100-fold
nM nM nM nM
HDAC6
Inhibitors

Note: The values presented are representative of highly selective HDACG6 inhibitors and are
intended to provide a comparative framework for the expected activity of TNI-97. Specific
values for TNI-97 are pending public release of the full research article.

Mechanism of Action and Signhaling Pathways

TNI-97 exerts its therapeutic effects through the selective inhibition of HDACG6. Unlike class |
HDACSs, which are primarily nuclear and regulate histone acetylation, HDACG6 is mainly
cytoplasmic and targets a range of non-histone proteins.

2.1. Direct Inhibition of HDACG6 and Substrate Acetylation

The primary molecular effect of TNI-97 is the inhibition of HDAC6's deacetylase activity. This
leads to an accumulation of acetyl groups on its key substrates, including a-tubulin and Hsp90.
The acetylation status of a-tubulin is a critical regulator of microtubule stability and dynamics,
while Hsp90 is a chaperone protein involved in the folding and stability of numerous client
proteins, many of which are oncoproteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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